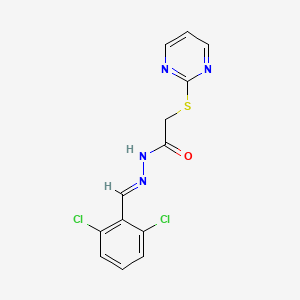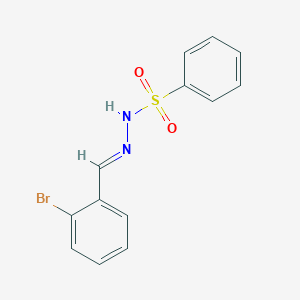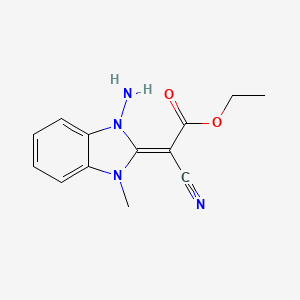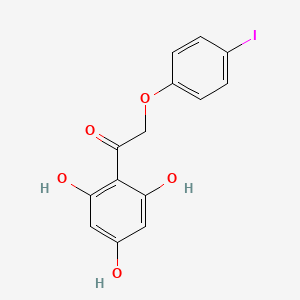![molecular formula C17H25N5O2 B5557856 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)
2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical processes that include the formation of key intermediates such as pyrimidines, pyrrolidines, and piperazines. For instance, Ackland et al. (1993) detailed the synthesis of a compound with structural similarities, highlighting the intricate steps involved in incorporating the pyrimidine and piperazine components into the final molecule (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).
Molecular Structure Analysis
The molecular structure of compounds within this class often features a complex arrangement of rings, including pyrimidine and piperazine, which are crucial for their chemical behavior. Gehringer et al. (2014) provided insights into the conformational preferences and intermolecular interactions of a related molecule, showcasing the importance of structural analysis in understanding these compounds (Gehringer, Pfaffenrot, Keck, Schollmeyer, & Laufer, 2014).
Chemical Reactions and Properties
The chemical reactions of these molecules often involve interactions with various reagents and catalysts to modify or enhance certain features. For example, the work by Aggile & Napoleon (2021) on the Buchwald Hartwig coupling reaction demonstrates the potential for creating new chemical bonds, thus altering the molecule's properties for specific applications (Aggile & Napoleon, 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their handling and application. Studies like those conducted by Wu et al. (2000), which focused on the synthesis and structural elucidation of cyclopenta[c]piperidines, provide valuable information on these aspects (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability under various conditions, is paramount for understanding the molecule's potential applications and safety. The study by Mattioda et al. (1975), for instance, explores a range of 4-piperazinopyrimidines, providing insight into their chemical properties and potential as antiemetic agents (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
Compounds like 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine are synthesized through condensation processes. For example, derivatives of piperazine, pyrrolidine, and other similar structures have been obtained through the condensation of amines and dibromoalkanes, demonstrating the versatility and reactivity of these compounds in synthetic chemistry (Barak, 1968).
Receptor Antagonism and Parkinson's Disease Research
Piperazine derivatives, including compounds structurally related to 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine, have been identified as potent and selective adenosine A2a receptor antagonists. These compounds are notable for their oral activity in rodent models of Parkinson's disease, highlighting their potential therapeutic applications (Vu et al., 2004).
Pharmacokinetics and Drug Metabolism
The metabolism and pharmacokinetics of compounds similar to 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine have been studied extensively. For instance, the dipeptidyl peptidase IV inhibitor PF-00734200, which shares structural similarities, has been examined in rats, dogs, and humans. These studies reveal insights into the absorption, metabolism, and elimination pathways of such compounds (Sharma et al., 2012).
Pyrimidine Derivatives in Anti-inflammatory and Analgesic Research
Pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research shows the potential of such compounds in medical applications, offering alternatives to traditional drugs (Sondhi et al., 2007).
Platelet Aggregation Inhibition
Piperazinyl-glutamate-pyrimidines, structurally similar to 2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine, have been identified as potent P2Y12 antagonists. These compounds inhibit platelet aggregation, a crucial aspect in the treatment of thrombotic diseases (Parlow et al., 2009).
Eigenschaften
IUPAC Name |
oxolan-2-yl-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-16(14-4-3-13-24-14)21-11-9-20(10-12-21)15-5-6-18-17(19-15)22-7-1-2-8-22/h5-6,14H,1-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRHYGJKJNKWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)
![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)
![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)

![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)
![methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)